REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([SH:14])[N:9]=2)=[CH:4][CH:3]=1.[OH-].[K+].I[CH3:18]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([S:14][CH3:18])[N:9]=2)=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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1.2 g
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Type
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reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=NC(=NC=C1)S
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
503 μL
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Type
|
reactant
|
Smiles
|
IC
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Type
|
CUSTOM
|
Details
|
to stir for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting white solid was collected via filtration
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Type
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WASH
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Details
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washed with minimal water and hexanes
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |